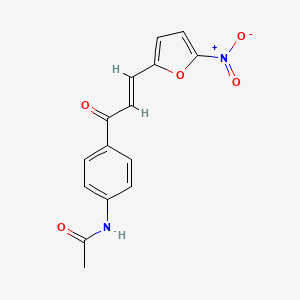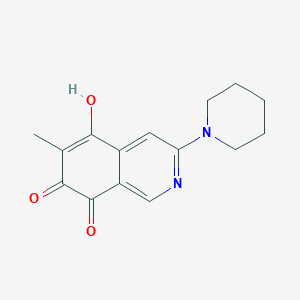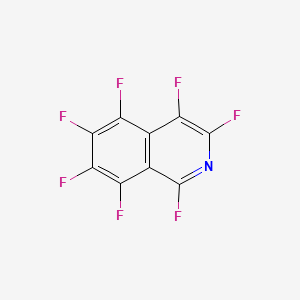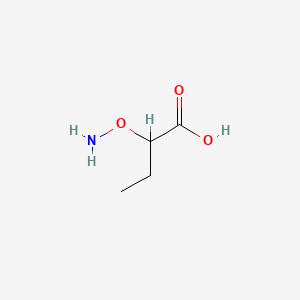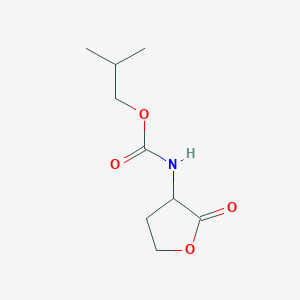
2-Methylpropyl (2-oxooxolan-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes an isobutyl group attached to a 2-oxotetrahydrofuran-3-yl moiety through a carbamate linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isobutylamine with 2-oxotetrahydrofuran-3-yl chloroformate. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high yields and consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield isobutylamine and 2-oxotetrahydrofuran-3-yl alcohol.
Oxidation: Oxidative conditions can convert the 2-oxotetrahydrofuran-3-yl moiety to its corresponding carboxylic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbamate carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent, and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, often in an aqueous or organic solvent.
Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base and an appropriate solvent.
Major Products Formed
Hydrolysis: Isobutylamine and 2-oxotetrahydrofuran-3-yl alcohol.
Oxidation: 2-oxotetrahydrofuran-3-yl carboxylic acid.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential pharmacological properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of isobutyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.
相似化合物的比较
Isobutyl (2-oxotetrahydrofuran-3-yl)carbamate can be compared with other carbamate compounds, such as:
tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate: Similar structure but with a tert-butyl group instead of an isobutyl group.
Benzyl (2-oxotetrahydrofuran-3-yl)carbamate: Contains a benzyl group, which can influence its reactivity and applications.
Ethyl (2-oxotetrahydrofuran-3-yl)carbamate: Features an ethyl group, leading to different physical and chemical properties.
属性
CAS 编号 |
51988-39-7 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-methylpropyl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-6(2)5-14-9(12)10-7-3-4-13-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,12) |
InChI 键 |
DAWVUXYZJOAKJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


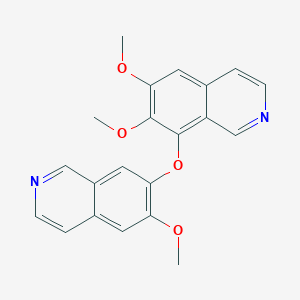

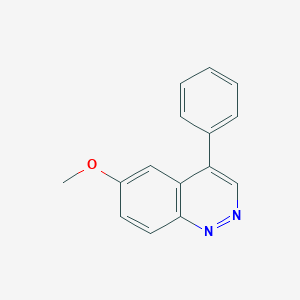
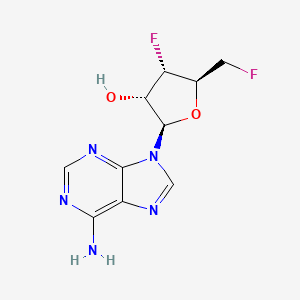


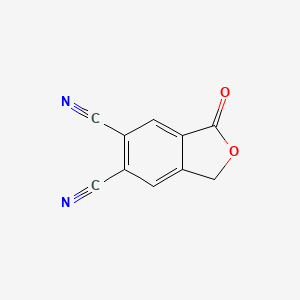

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
